molecular formula C23H25N3O2 B2881957 4-butoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1209827-98-4

4-butoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

Cat. No. B2881957
CAS RN: 1209827-98-4
M. Wt: 375.472
InChI Key: WGYQNFPABJCWNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-butoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide” is not explicitly provided in the literature .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the literature .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, particularly those containing pyrazole and benzamide motifs, play a crucial role in medicinal chemistry, material science, and agricultural chemistry due to their diverse biological activities and chemical properties.

  • Medicinal Chemistry : Pyrazole derivatives have been extensively studied for their potential antitumor effects and bioactivities. For example, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide has shown potential antitumor effects through a series of synthesis steps starting from commercially available materials, highlighting the compound's significance in the development of cancer therapeutics (H. Bin, 2015).

  • Agricultural Chemistry : Research on heterocyclic compounds also extends to their herbicidal activities. For instance, the synthesis and evaluation of 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles have demonstrated a range of pharmaceutical and biological activities, including promising herbicidal activity against specific weeds, showing the agricultural applications of such molecules (W. Bao, 2008).

  • Material Science : Pyrazole and benzamide derivatives are also explored for their potential in material sciences, such as the development of new heterocyclic compounds for organic electronics or as ligands in coordination chemistry, which could lead to advanced materials with novel properties.

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the literature .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature .

Future Directions

The future directions for the research and application of this compound are not explicitly mentioned in the literature .

properties

IUPAC Name

4-butoxy-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-2-3-16-28-19-14-12-17(13-15-19)23(27)24-22-20-10-7-11-21(20)25-26(22)18-8-5-4-6-9-18/h4-6,8-9,12-15H,2-3,7,10-11,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYQNFPABJCWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

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